Antibacterial agent 117

Description

Properties

IUPAC Name |

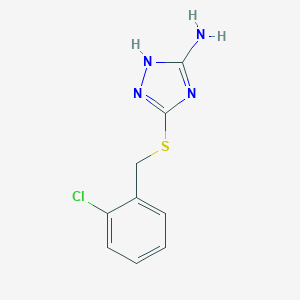

3-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN4S/c10-7-4-2-1-3-6(7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOCPAKIRUVGCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NNC(=N2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"Antibacterial agent 117" mechanism of action

An in-depth analysis of "Antibacterial agent 117" and its mechanism of action cannot be provided. A thorough search of scientific databases and public information reveals no specific, recognized antibacterial agent with this designation. The name "this compound" may be a placeholder, an internal development code for a compound not yet disclosed in public literature, or a fictional name.

Therefore, it is not possible to fulfill the request for quantitative data, detailed experimental protocols, and visualizations of its mechanism of action.

To receive a detailed technical guide, please provide the recognized scientific name or designation of a specific antibacterial agent (e.g., a known antibiotic like amoxicillin, a research compound like teixobactin, or a specific chemical name). With a valid name, a comprehensive report can be generated that adheres to the specified requirements for data presentation, experimental detail, and visualization.

Unveiling Antibacterial Agent 117: A Technical Overview of a Novel RpMetAP1 Inhibitor

For Immediate Release: A Deep Dive into the Discovery, Mechanism, and Experimental Framework of a Promising Anti-Rickettsial Compound.

This technical guide provides a comprehensive analysis of Antibacterial Agent 117, a triazole derivative identified as a potent inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antibacterial therapeutics. Herein, we consolidate the available data on its discovery, mechanism of action, and the experimental protocols utilized in its evaluation.

Introduction to this compound

This compound, chemically identified as 5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-ylamine (CAS No. 341944-06-7), is a small molecule that has demonstrated significant inhibitory activity against a key enzyme in Rickettsia prowazekii, the causative agent of epidemic typhus.[1][2][3][4][5] The compound belongs to the 1,2,4-triazole (B32235) class of heterocyclic compounds, a scaffold known for a wide range of pharmacological activities.[6] Its primary mechanism of action is the inhibition of methionine aminopeptidase 1 (MetAP1), a crucial enzyme for bacterial protein maturation.[1][2][5]

Discovery and Origin

While a singular, comprehensive discovery paper for this compound is not publicly available, its identification is rooted in research focused on the discovery of novel inhibitors for Rickettsia prowazekii MetAP1 (RpMetAP1). Scientific investigations into various chemical classes, including 1,2,4-triazoles, have been conducted to identify compounds that can effectively target this essential bacterial enzyme. This line of inquiry has been pivotal in the effort to develop new therapeutic options against rickettsial diseases.

Mechanism of Action

The primary molecular target of this compound is the enzyme methionine aminopeptidase 1 of Rickettsia prowazekii (RpMetAP1). MetAPs are metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is a vital step in post-translational modification and is essential for the proper function of numerous proteins. By inhibiting RpMetAP1, this compound disrupts this crucial process, leading to the inhibition of rickettsial growth.[1][2][5]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data

The primary quantitative measure of the efficacy of this compound is its half-maximal inhibitory concentration (IC50) against RpMetAP1.

| Compound | Target | IC50 (µM) | Reference |

| This compound | RpMetAP1 | 15 | [1][2][5] |

Further quantitative data, such as Minimum Inhibitory Concentrations (MICs) against various bacterial strains and cytotoxicity data, are not available in the public domain at the time of this report.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of compounds like this compound.

Rickettsia prowazekii Methionine Aminopeptidase 1 (RpMetAP1) Inhibition Assay

This in vitro enzymatic assay is designed to quantify the inhibitory effect of a compound on the activity of RpMetAP1.

Principle: The assay measures the enzymatic cleavage of a fluorogenic substrate, methionyl-aminomethylcoumarin (Met-AMC), by RpMetAP1. The product of this reaction, aminomethylcoumarin (AMC), is fluorescent, and its emission is monitored to determine enzyme activity.

Materials:

-

Recombinant RpMetAP1 enzyme

-

Methionyl-aminomethylcoumarin (Met-AMC) substrate

-

Assay buffer (e.g., HEPES buffer with appropriate pH and co-factors)

-

Test compound (this compound)

-

Multi-well plates (e.g., 96-well, black, flat-bottom)

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.

-

In a multi-well plate, add the assay buffer, the test compound at various concentrations, and the RpMetAP1 enzyme.

-

Incubate the mixture for a defined period at a specific temperature to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding the Met-AMC substrate to each well.

-

Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm over time.

-

The rate of reaction is calculated from the linear phase of the fluorescence curve.

-

The percentage of inhibition for each compound concentration is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

The following diagram outlines the workflow for the RpMetAP1 inhibition assay:

Rickettsia prowazekii Growth Inhibition Assay

This cell-based assay evaluates the ability of a compound to inhibit the growth of R. prowazekii within a host cell line.

Principle: Host cells are infected with R. prowazekii and then treated with the test compound. The extent of rickettsial growth is quantified after a period of incubation, typically by measuring the amount of rickettsial DNA or through immunofluorescence.

Materials:

-

Host cell line (e.g., Vero cells, L929 cells)

-

Rickettsia prowazekii (e.g., Breinl strain)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Reagents for quantifying rickettsial growth (e.g., DNA extraction kit and qPCR reagents, or specific antibodies for immunofluorescence)

-

Cell culture plates

Procedure:

-

Seed host cells in a multi-well plate and allow them to adhere and form a monolayer.

-

Infect the host cell monolayer with a known multiplicity of infection (MOI) of R. prowazekii.

-

After an initial infection period, remove the inoculum and add fresh cell culture medium containing various concentrations of the test compound.

-

Incubate the infected and treated cells for a period that allows for several rounds of rickettsial replication (e.g., 72-96 hours).

-

After incubation, quantify the rickettsial load in each well. This can be done by:

-

qPCR: Lyse the cells, extract total DNA, and perform quantitative PCR using primers specific for a rickettsial gene. The amount of amplified DNA corresponds to the number of rickettsiae.

-

Immunofluorescence: Fix and permeabilize the cells, then stain with a primary antibody specific for R. prowazekii followed by a fluorescently labeled secondary antibody. The number of infected cells or the intensity of fluorescence can be quantified using microscopy and image analysis software.

-

-

The percentage of growth inhibition is calculated for each compound concentration relative to an untreated infected control.

-

The EC50 (half-maximal effective concentration) can be determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

Conclusion

This compound represents a promising lead compound in the development of novel anti-rickettsial drugs. Its targeted inhibition of the essential enzyme RpMetAP1 provides a clear mechanism of action. While the publicly available data is currently limited, the established experimental protocols for RpMetAP1 inhibition and intracellular growth assays provide a solid framework for the further characterization and optimization of this and related 1,2,4-triazole derivatives. Future research should focus on elucidating the full antibacterial spectrum, cytotoxicity profile, and in vivo efficacy of this compound to fully assess its therapeutic potential.

References

- 1. Inhibition of the growth of Rickettsia prowazekii in cultured fibroblasts by lymphokines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of a PCR Assay for Quantitation of Rickettsia rickettsii and Closely Related Spotted Fever Group Rickettsiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Synthesis of Antibacterial Agent 117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthesis pathway for Antibacterial Agent 117, a triazole derivative identified as an inhibitor of Rickettsia prowazekii MetAP1. While specific proprietary synthesis details are not publicly available, this document outlines a scientifically sound and well-documented synthetic route based on established chemical principles and analogous reactions found in the literature. The information herein is intended to support research and development efforts in the field of novel antibacterial agents.

Overview of this compound

This compound is a triazole derivative with reported inhibitory activity against Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1), exhibiting an IC50 value of 15 μM.[1] Its chemical structure is 5-{[(2-chlorophenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-amine, with the CAS Number 341944-06-7. The synthesis of this molecule can be logically approached through a two-step process: first, the formation of a key intermediate, 4-amino-4H-1,2,4-triazole-3-thiol, followed by a regioselective S-alkylation.

Proposed Synthesis Pathway

The synthesis of this compound can be envisioned as a two-stage process. The initial step involves the formation of the core heterocyclic structure, 4-amino-4H-1,2,4-triazole-3-thiol. This is followed by the introduction of the substituted benzyl (B1604629) group via S-alkylation.

References

Technical Guide: Spectrum of Activity for Antibacterial Agent 117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known antibacterial activity of Antibacterial Agent 117, a novel triazole derivative. The information presented herein is primarily derived from the seminal study by Helgren et al. (2017) which identified this compound as a potent inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1).[1]

Core Compound Activity

This compound is a triazole derivative that has demonstrated significant inhibitory effects against the bacterial enzyme methionine aminopeptidase 1 from Rickettsia prowazekii (RpMetAP1), the causative agent of epidemic typhus.[1] This enzyme is crucial for bacterial survival as it is involved in the post-translational modification of nascent proteins.[1]

In Vitro Spectrum of Activity

Currently, the documented spectrum of activity for this compound is specific to Rickettsia prowazekii. The primary research focused on this intracellular pathogen, and broader screening against a diverse panel of bacterial species has not been published in the available literature.

Quantitative In Vitro Activity Data

The following table summarizes the key quantitative data for the in vitro activity of this compound against Rickettsia prowazekii.

| Target Organism | Target Enzyme | Assay Type | Metric | Value | Reference |

| Rickettsia prowazekii | Methionine Aminopeptidase 1 (RpMetAP1) | Enzymatic Inhibition | IC50 | 15 µM | [1] |

| Rickettsia prowazekii | Whole-cell | Rickettsial Growth Inhibition in Endothelial Cells | - | Inhibition observed | [1] |

Cellular Activity and Host Cell Effects

In addition to direct enzyme inhibition, this compound was evaluated for its effect on rickettsial growth within a host cell model and its impact on the host endothelial cells.

| Cell Line | Treatment | Concentration(s) | Observed Effect | Reference |

| Pulmonary Vascular Endothelial Cells | This compound | 0.3 µM, 3 µM, 30 µM, 300 µM | Stimulation of endothelial cell metabolism | [1] |

| Rickettsia prowazekii-infected Endothelial Cells | This compound | 0.3 µM, 3 µM, 30 µM, 300 µM | Inhibition of rickettsial growth | [1] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the study by Helgren et al. (2017).

RpMetAP1 Enzymatic Inhibition Assay

This protocol outlines the procedure for determining the in vitro inhibitory activity of this compound against recombinant RpMetAP1.

1. Reagents and Materials:

-

Recombinant Rickettsia prowazekii Methionine Aminopeptidase 1 (RpMetAP1)

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100, 10 µM CoCl2)

-

Substrate: Methionine-Proline-para-nitroanilide (Met-Pro-pNA)

-

96-well microtiter plates

-

Microplate reader capable of measuring absorbance at 405 nm

2. Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add 10 µL of each compound dilution. Include wells with DMSO only as a negative control.

-

Add 80 µL of RpMetAP1 enzyme solution to each well and incubate for 15 minutes at room temperature.

-

Initiate the enzymatic reaction by adding 10 µL of the Met-Pro-pNA substrate to each well.

-

Immediately begin monitoring the change in absorbance at 405 nm every minute for 30 minutes using a microplate reader. The rate of p-nitroaniline production is proportional to enzyme activity.

-

Calculate the initial velocity for each reaction.

-

Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Rickettsial Growth Inhibition Assay in Endothelial Cells

This protocol describes the methodology for assessing the efficacy of this compound in inhibiting the growth of R. prowazekii in a host cell culture model.

1. Cell Culture and Infection:

-

Human Pulmonary Artery Endothelial Cells (HPAEC)

-

Rickettsia prowazekii (Breinl strain)

-

Cell culture medium (e.g., Endothelial Growth Medium-2)

-

Infection medium (e.g., DMEM with 2% FBS)

-

24-well cell culture plates

2. Procedure:

-

Seed HPAECs in 24-well plates and grow to confluence.

-

Infect the confluent endothelial cell monolayers with R. prowazekii at a multiplicity of infection (MOI) of approximately 10.

-

After a 2-hour adsorption period, remove the inoculum and wash the cells with phosphate-buffered saline (PBS).

-

Add fresh infection medium containing various concentrations of this compound (0.3 µM, 3 µM, 30 µM, and 300 µM) or DMSO as a control.

-

Incubate the infected cells for 72 hours at 37°C in a 5% CO2 atmosphere.

-

After incubation, lyse the cells and harvest the rickettsiae.

-

Quantify the rickettsial load using quantitative PCR (qPCR) targeting a specific rickettsial gene (e.g., gltA).

-

Compare the rickettsial DNA levels in treated and untreated cells to determine the percentage of growth inhibition.

Visualizations

Mechanism of Action: Enzyme Inhibition

The primary mechanism of action of this compound is the inhibition of Methionine Aminopeptidase 1 (MetAP1), a crucial enzyme in bacterial protein maturation.

References

Target Pathogens of Antibacterial Agent 117

An in-depth analysis of "Antibacterial agent 117" reveals a targeted spectrum of activity against specific and highly relevant clinical pathogens. The following guide provides a comprehensive overview of its target pathogens, the experimental methodologies used to determine its efficacy, and a visualization of the key signaling pathway it modulates.

The antibacterial activity of Agent 117 has been quantitatively assessed against a panel of clinically significant bacteria. The primary measure of efficacy is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that prevents visible growth of a microorganism.

| Target Pathogen | Gram Staining | Disease Association | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | Skin infections, pneumonia | 0.5 |

| Streptococcus pneumoniae | Gram-positive | Pneumonia, meningitis | 1 |

| Escherichia coli | Gram-negative | Urinary tract infections | 4 |

| Pseudomonas aeruginosa | Gram-negative | Hospital-acquired infections | 16 |

| Mycobacterium tuberculosis | Acid-fast | Tuberculosis | 2 |

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) for this compound was conducted using the broth microdilution method, a standardized protocol for antimicrobial susceptibility testing.

1. Preparation of Bacterial Inoculum:

-

Bacterial strains were cultured on appropriate agar (B569324) plates for 18-24 hours at 37°C.

-

Several colonies were then used to inoculate a sterile saline solution.

-

The turbidity of the bacterial suspension was adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

The standardized inoculum was then diluted to a final concentration of 5 x 10⁵ CFU/mL in cation-adjusted Mueller-Hinton Broth (CAMHB).

2. Broth Microdilution Assay:

-

A serial two-fold dilution of this compound was prepared in CAMHB in a 96-well microtiter plate.

-

An equal volume of the standardized bacterial inoculum was added to each well.

-

The plates were incubated at 37°C for 18-24 hours.

-

The MIC was determined as the lowest concentration of the agent at which no visible bacterial growth was observed.

Mechanism of Action: Signaling Pathway Visualization

This compound is understood to exert its bactericidal effects by inhibiting a critical bacterial signaling pathway involved in cell wall synthesis. The following diagram illustrates the proposed mechanism of action.

Caption: Inhibition of peptidoglycan synthesis by this compound.

Preliminary Studies on "Antibacterial Agent 117": A Review of Disparate Findings

Researchers, scientists, and drug development professionals should be aware that the term "Antibacterial agent 117" does not refer to a specific, singular compound in the existing scientific literature. Instead, it appears to be a citation marker in various publications, each referencing a different antibacterial substance. This technical guide will address the ambiguity of the term by summarizing the distinct agents referred to as "[1]" in separate contexts, based on available information.

Introduction

Contextual Analysis of "this compound"

Povidone-Iodine in Wound Healing

In research focused on engineered nanotechnology for chronic cutaneous wounds, citation[1] refers to povidone-iodine .[2][3] This well-known topical antiseptic is used to demonstrate the antimicrobial potential of various formulations. One study highlights that when iodine nanoparticles are formulated with PEG3350 and PEG400, the resulting nanogel suspension shows efficacy against E. coli and S. aureus in a mouse model by causing membrane damage and cytoplasmic leakage.[2][3]

Lignin-Cellulose Nanostructures in Food Packaging

A study on lignin-polylactic acid films for active food packaging uses citation[1] to refer to lignin-cellulose nanostructures as an antibacterial agent.[4] The research suggests that incorporating such nanostructures can improve the antibacterial activity of biodegradable packaging materials.[4]

FtsZ-Targeting Antibacterial Agents

In a review of Filamentous Temperature Sensitive mutant Z (FtsZ) as a potential antibacterial target, the citation marker "[1]" is used in the context of developing novel compounds that can combat antibacterial resistance.[5][6] FtsZ is a crucial protein in bacterial cell division, and its inhibition is a promising therapeutic strategy.[5] However, the specific compound designated as "117" is not explicitly detailed in the abstract.

Unidentified Compound in Antifungal Studies

A study predicting antifungal activity mentions "Compound 57 used as antibacterial agent[1]".[7] This suggests that in this particular paper, citation 117 points to a specific, numbered compound within that study, which is distinct from the agents mentioned in other contexts.

Other Miscellaneous References

The term "antibacterial agent[1]" also appears in reviews of poly-herbal formulas and in studies on nanoparticle synthesis, each time referring to a different substance relevant to the specific context of the paper.[8][9][10] For instance, one paper on the characterization of nanomaterials mentions that silver nanoparticles are effective antibacterial agents, citing reference[1].[10]

Summary and Conclusion

The investigation into "this compound" reveals that this term is not a specific identifier for a single chemical entity. Instead, it is a recurring citation number in diverse scientific articles, each referencing a different substance with antibacterial properties. The agents identified include povidone-iodine, lignin-cellulose nanostructures, and various other compounds studied for their antimicrobial effects.

Due to the lack of a singular, defined "this compound," it is not possible to provide a cohesive in-depth technical guide with quantitative data, detailed experimental protocols, and signaling pathway diagrams as requested. The available information is fragmented and pertains to multiple, unrelated substances.

Researchers are advised to refer to the specific publications where "[1]" is cited to identify the actual antibacterial agent being discussed in that context. This clarification is crucial for accurate scientific communication and to avoid the misconception of a single, well-characterized "this compound."

References

- 1. mdpi.com [mdpi.com]

- 2. Engineered Nanotechnology: An Effective Therapeutic Platform for the Chronic Cutaneous Wound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Filamentous temperature sensitive mutant Z: a putative target to combat antibacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Systematic Overview of Bacopa monnieri (L.) Wettst. Dominant Poly-Herbal Formulas in Children and Adolescents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

In Vitro Antibacterial Activity of Agent 117: A Technical Overview

Introduction

Antibacterial agent 117 is a novel synthetic glycylcycline antibiotic engineered for broad-spectrum activity against a wide range of clinically significant Gram-positive and Gram-negative bacteria. This includes activity against strains exhibiting resistance to conventional tetracyclines, such as those with efflux pumps and ribosomal protection mechanisms.[1] This document provides a comprehensive technical guide on the in vitro antibacterial properties of Agent 117, detailing its inhibitory and bactericidal activity, the methodologies for its evaluation, and its putative mechanism of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Quantitative In Vitro Antibacterial Activity

The in vitro potency of this compound was determined by calculating its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism, while the MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial inoculum.[2][3]

Minimum Inhibitory Concentration (MIC)

The MIC values of Agent 117 were determined using the broth microdilution method against a panel of aerobic and anaerobic bacteria, including multidrug-resistant (MDR) strains.[4] The results demonstrate potent activity against a wide spectrum of pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Positive Bacteria

| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus | Methicillin-Susceptible (MSSA) | 50 | 0.125 | 0.25 | 0.06 - 0.5 |

| Staphylococcus aureus | Methicillin-Resistant (MRSA) | 50 | 0.25 | 0.5 | 0.125 - 1 |

| Streptococcus pneumoniae | Penicillin-Susceptible | 30 | 0.06 | 0.125 | ≤0.03 - 0.25 |

| Streptococcus pneumoniae | Penicillin-Resistant | 30 | 0.125 | 0.25 | 0.06 - 0.5 |

| Enterococcus faecalis | Vancomycin-Susceptible | 40 | 0.25 | 0.5 | 0.125 - 1 |

| Enterococcus faecium | Vancomycin-Resistant (VRE) | 40 | 0.25 | 0.5 | 0.125 - 0.5 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Gram-Negative Bacteria

| Bacterial Species | Strain Type | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |

| Escherichia coli | Wild Type | 50 | 0.5 | 1 | 0.25 - 2 |

| Klebsiella pneumoniae | Wild Type | 50 | 1 | 2 | 0.5 - 4 |

| Klebsiella pneumoniae | Carbapenem-Resistant (CRE) | 40 | 2 | 4 | 1 - 8 |

| Acinetobacter baumannii | Carbapenem-Resistant (CRAB) | 35 | 2 | 4 | 1 - 8 |

| Pseudomonas aeruginosa | Wild Type | 45 | 8 | 16 | 4 - 32 |

| Stenotrophomonas maltophilia | Wild Type | 25 | 2 | 4 | 0.5 - 8 |

Minimum Bactericidal Concentration (MBC)

MBC values were determined to assess whether Agent 117 exhibits bactericidal or bacteriostatic activity. An agent is generally considered bactericidal if the MBC to MIC ratio is ≤ 4.[5]

Table 3: Minimum Bactericidal Concentration (MBC) of this compound

| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |

| Staphylococcus aureus | ATCC 29213 | 0.25 | 1 | 4 | Bactericidal |

| Streptococcus pneumoniae | ATCC 49619 | 0.06 | 0.25 | 4.17 | Bacteriostatic |

| Escherichia coli | ATCC 25922 | 0.5 | 2 | 4 | Bactericidal |

| Klebsiella pneumoniae | BAA-1705 | 2 | 16 | 8 | Bacteriostatic |

| Pseudomonas aeruginosa | ATCC 27853 | 8 | >32 | >4 | Bacteriostatic |

Experimental Protocols

Standardized methodologies were employed to ensure the reproducibility and accuracy of the in vitro antibacterial activity data.

Protocol for MIC Determination (Broth Microdilution)

The broth microdilution method is a standardized procedure used to determine the MIC of an antimicrobial agent.[5][6]

-

Preparation of Antimicrobial Agent : A stock solution of this compound is prepared and serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) within a 96-well microtiter plate.[5][7]

-

Inoculum Preparation : Bacterial colonies from an 18-24 hour culture on an appropriate agar (B569324) plate are suspended in a sterile medium to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[5] This suspension is then diluted to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in each well.[5][6]

-

Inoculation and Incubation : Each well of the microtiter plate is inoculated with the standardized bacterial suspension. Control wells (no drug) are included to ensure bacterial viability. The plate is incubated at 35 ± 2°C for 16-20 hours under ambient air conditions.[5]

-

MIC Reading : Following incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of Agent 117 that completely inhibits visible bacterial growth.[6][8]

Protocol for MBC Determination

The MBC test is performed as a subsequent step to the MIC assay to determine the concentration of the agent that is lethal to the bacteria.[2][9]

-

Subculturing : Following the MIC reading, a small aliquot (typically 10-100 µL) is taken from each well that showed no visible growth (i.e., from the MIC well and all wells with higher concentrations).[5][10]

-

Plating : The aliquot is spread onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).[5]

-

Incubation : The agar plates are incubated at 35 ± 2°C for 18-24 hours, or until colony growth is evident on the control plate.[10]

-

MBC Reading : The number of surviving colonies (CFU/mL) is counted. The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% (or a 3-log₁₀) reduction in CFU/mL compared to the initial inoculum count.[2][5]

Protocol for Disk Diffusion Susceptibility Testing (Kirby-Bauer Method)

The Kirby-Bauer disk diffusion method provides a qualitative assessment of bacterial susceptibility to an antimicrobial agent.[11][12]

-

Inoculum Preparation : A bacterial inoculum is prepared and adjusted to a 0.5 McFarland turbidity standard as described for the MIC protocol.[13]

-

Plate Inoculation : A sterile cotton swab is dipped into the adjusted inoculum. The excess fluid is removed, and the swab is used to streak the entire surface of a Mueller-Hinton agar (MHA) plate to ensure a confluent lawn of growth. The plate is typically streaked in three different directions.[11][14]

-

Disk Placement : Paper disks (6 mm in diameter) impregnated with a standardized concentration of this compound are placed onto the inoculated agar surface using sterile forceps.[13][15] Each disk should be gently pressed to ensure complete contact with the agar.[11]

-

Incubation : The plates are inverted and incubated at 35°C for 16-18 hours.[13]

-

Result Interpretation : After incubation, the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) is measured in millimeters.[13] The size of this zone is compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to Agent 117.[14]

Visualized Workflows and Pathways

Diagrams created using Graphviz provide a clear visual representation of experimental processes and molecular mechanisms.

Caption: Workflow for determining MIC and MBC of this compound.

Caption: Putative mechanism of action for this compound.

References

- 1. journals.asm.org [journals.asm.org]

- 2. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. protocols.io [protocols.io]

- 8. bmglabtech.com [bmglabtech.com]

- 9. microchemlab.com [microchemlab.com]

- 10. benchchem.com [benchchem.com]

- 11. asm.org [asm.org]

- 12. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 13. grokipedia.com [grokipedia.com]

- 14. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 15. repository.seafdec.org.ph [repository.seafdec.org.ph]

An In-depth Technical Guide on the Potential Therapeutic Targets of Antibacterial Agent 117

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 117 is a novel synthetic compound demonstrating significant promise in combating a range of bacterial pathogens. This document provides a comprehensive technical overview of its core mechanism of action, focusing on its potential therapeutic targets. This guide is intended for researchers, scientists, and professionals involved in the discovery and development of new drugs.

Recent research has identified Peptide Deformylase (PDF) as the primary therapeutic target of this compound. PDF is a metalloenzyme that is essential for bacterial growth and is not required for cytoplasmic protein synthesis in eukaryotes, making it a promising and selective target for the development of new antibacterial agents.[1][2] Since drugs that inhibit deformylase have not yet been used in a clinical setting, compounds that target this enzyme are expected to avoid cross-resistance with antibacterial agents that are currently in use.[2]

Mechanism of Action: Targeting Peptide Deformylase (PDF)

In eubacteria, protein synthesis is initiated with N-formylmethionine.[3][4] The N-formyl group is removed from nascent polypeptide chains by the enzyme peptide deformylase (PDF).[5] This deformylation step is essential for bacterial protein maturation and subsequent processing by methionine aminopeptidase (B13392206) (MAP).[6] This formylation-deformylation cycle is critical for bacterial growth and is conserved across all studied bacterial species.[3] this compound acts as a potent inhibitor of PDF, thereby disrupting bacterial protein synthesis and leading to bacteriostatic effects.[1]

Signaling Pathway of Protein Deformylation

The following diagram illustrates the role of Peptide Deformylase (PDF) in bacterial protein synthesis and the inhibitory action of this compound.

Quantitative Data

The in vitro activity of this compound was evaluated against a panel of clinically relevant bacterial strains and its inhibitory activity against purified Peptide Deformylase (PDF) was determined.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[7]

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | Gram-positive | 0.5 |

| Methicillin-resistantS. aureus (MRSA) | Gram-positive | 1 |

| Streptococcus pneumoniae (ATCC 49619) | Gram-positive | 0.25 |

| Escherichia coli (ATCC 25922) | Gram-negative | 2 |

| Haemophilus influenzae (ATCC 49247) | Gram-negative | 1 |

Table 2: Enzyme Inhibition Data for this compound

| Enzyme Target | Source Organism | IC50 (nM) |

| Peptide Deformylase (PDF) | E. coli | 15 |

| Peptide Deformylase (PDF) | S. aureus | 8 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

-

Principle: A standardized bacterial inoculum is challenged with serial dilutions of the antibacterial agent in a liquid growth medium to determine the lowest concentration that inhibits visible growth.[7]

-

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Bacterial strains (as listed in Table 1)

-

This compound

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

-

Procedure:

-

Inoculum Preparation: From a fresh agar (B569324) plate, select 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[7]

-

Serial Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate.

-

Inoculation: Add the prepared bacterial inoculum to each well.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Reading Results: The MIC is determined as the lowest concentration of the agent with no visible turbidity.[8][9]

-

Peptide Deformylase (PDF) Inhibition Assay

This is a continuous spectrophotometric assay to determine the inhibitory activity of compounds against PDF.

-

Principle: The assay measures the deformylation of a synthetic substrate, formyl-Met-Leu-p-nitroanilide. The removal of the formyl group by PDF allows for the subsequent cleavage of the product by an aminopeptidase, releasing p-nitroaniline, which can be monitored spectrophotometrically at 405 nm.[10]

-

Materials:

-

Purified Peptide Deformylase (from E. coli or S. aureus)

-

Formyl-Met-Leu-p-nitroanilide (substrate)

-

Aminopeptidase from Aeromonas proteolytica

-

Assay buffer (e.g., HEPES buffer, pH 7.5)

-

This compound

-

96-well UV-transparent plates

-

Spectrophotometer (plate reader)

-

-

Procedure:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the assay buffer, purified PDF enzyme, and varying concentrations of this compound.

-

Pre-incubation: Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

-

Initiation of Reaction: Add the substrate and aminopeptidase to initiate the reaction.

-

Measurement: Immediately begin monitoring the increase in absorbance at 405 nm over time.

-

Data Analysis: The initial reaction rates are calculated from the linear portion of the absorbance curves. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Visualizations

Experimental Workflow for MIC Determination

The following diagram outlines the key steps in the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).

Logical Relationship for PDF Inhibition Assay

This diagram illustrates the logical flow of the enzyme inhibition assay used to determine the IC50 of this compound against Peptide Deformylase.

References

- 1. Peptide Deformylase as an Antibacterial Drug Target: Target Validation and Resistance Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamdirect.com [benthamdirect.com]

- 3. Peptide Deformylase Inhibitors as Antibacterial Agents: Identification of VRC3375, a Proline-3-Alkylsuccinyl Hydroxamate Derivative, by Using an Integrated Combinatorial and Medicinal Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pharmacophorejournal.com [pharmacophorejournal.com]

- 5. Peptide deformylase - Wikipedia [en.wikipedia.org]

- 6. Kinetic control of nascent protein biogenesis by peptide deformylase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. microbe-investigations.com [microbe-investigations.com]

- 9. benchchem.com [benchchem.com]

- 10. Continuous spectrophotometric assay of peptide deformylase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Antibacterial Agent 117 and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of "Antibacterial agent 117," a triazole derivative identified as a promising inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). This document collates available data on its mechanism of action, quantitative inhibitory activity, and the biological activities of its structural analogues. Detailed experimental methodologies for key assays are provided, along with visualizations of the enzymatic pathway and experimental workflows to support further research and development in this area.

Core Compound: this compound

"this compound" is the common designation for the chemical compound 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazole . It has been identified as an inhibitor of methionine aminopeptidase 1 (MetAP1) from the pathogenic bacterium Rickettsia prowazekii, the causative agent of epidemic typhus.

Chemical Structure:

-

IUPAC Name: 3-[(2-chlorobenzyl)sulfanyl]-1H-1,2,4-triazole

-

CAS Number: 341944-06-7

-

Molecular Formula: C₉H₈ClN₃S

-

Molecular Weight: 241.70 g/mol

Mechanism of Action

This compound exerts its antimicrobial effect by targeting and inhibiting methionine aminopeptidase 1 (MetAP1). MetAPs are essential metalloenzymes that catalyze the removal of the N-terminal methionine from newly synthesized proteins. This process is a critical step in protein maturation and is vital for the proper functioning and survival of the bacterium. By inhibiting RpMetAP1, this compound disrupts protein processing, leading to the inhibition of rickettsial growth.[1]

Signaling Pathway: MetAP1 Action and Inhibition

The following diagram illustrates the role of RpMetAP1 in protein maturation and its inhibition by agents like this compound.

References

Investigating the Novelty of Antibacterial Agent 117: A Technical Guide

Disclaimer: "Antibacterial agent 117" is a fictional compound used in this guide for illustrative purposes. The data, protocols, and pathways presented are representative examples based on established principles of antibacterial drug discovery and are intended to serve as a template for the investigation of novel antimicrobial agents.

Introduction

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents.[1][2][3] This guide provides a comprehensive framework for the initial investigation of a hypothetical novel compound, "this compound." The methodologies and data presentation formats outlined here are designed to rigorously assess its potential as a new therapeutic. The strategies for discovering new antibacterials are diverse, ranging from modifying existing agents to identifying new cellular targets.[2][4] A thorough evaluation of a new compound involves a combination of in silico, in vitro, and potentially in vivo studies to characterize its activity, spectrum, and mechanism of action.[1]

Data Presentation: Summarized Quantitative Data

Clear and concise presentation of quantitative data is crucial for evaluating the potential of a new antibacterial agent. The following tables summarize the key in vitro parameters for "this compound" against a panel of clinically relevant bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The minimum bactericidal concentration (MBC) is the lowest concentration that results in microbial death.

| Bacterial Strain | Gram Stain | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | 25923 | 0.5 | 1 | 2 |

| Methicillin-resistantS. aureus (MRSA) | Gram-positive | BAA-1683 | 1 | 2 | 2 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 0.25 | 0.5 | 2 |

| Escherichia coli | Gram-negative | 25922 | 8 | 32 | 4 |

| Klebsiella pneumoniae | Gram-negative | 13883 | 16 | 64 | 4 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 32 | >128 | >4 |

Table 2: Anti-Biofilm Activity of this compound

Biofilms are communities of microorganisms attached to a surface and are notoriously resistant to antibiotics.[6][7] This table presents the concentration of Agent 117 required to inhibit biofilm formation and to eradicate pre-formed biofilms.

| Bacterial Strain | Biofilm InhibitoryConcentration (BIC₅₀) (µg/mL) | Biofilm EradicationConcentration (BEC₅₀) (µg/mL) |

| Staphylococcus aureus | 2 | 16 |

| Pseudomonas aeruginosa | 64 | >256 |

Experimental Protocols

Detailed and standardized experimental protocols are essential for the reproducibility and validation of results.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is adapted from standard broth microdilution methods.[5][8]

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Standardized bacterial inoculum (approximately 5 x 10⁵ CFU/mL)

-

This compound stock solution (dissolved in an appropriate solvent like DMSO)[9]

-

Positive control antibiotic (e.g., Vancomycin for Gram-positives, Ciprofloxacin for Gram-negatives)

-

Solvent control[9]

Procedure:

-

Prepare serial two-fold dilutions of this compound in MHB in the wells of a 96-well plate.

-

Add the standardized bacterial inoculum to each well.

-

Include a growth control (broth + inoculum), a sterility control (broth only), and a solvent control (broth + inoculum + solvent).[9]

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the agent with no visible turbidity.[5]

-

To determine the MBC, plate 10 µL from each clear well onto Mueller-Hinton Agar (MHA) plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration that shows no bacterial growth on the agar.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic nature of an agent over time.[1]

Materials:

-

MHB

-

Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)

-

This compound at various concentrations (e.g., 1x, 4x, 8x MIC)

-

MHA plates

Procedure:

-

Inoculate flasks containing MHB and the desired concentrations of Agent 117 with the standardized bacterial suspension.

-

Include a growth control flask without the agent.

-

Incubate the flasks at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each flask.

-

Perform serial dilutions of the aliquots and plate them on MHA to determine the number of viable bacteria (CFU/mL).

-

Plot the log₁₀ CFU/mL versus time for each concentration.

Visualizations: Pathways and Workflows

Visual representations of complex biological pathways and experimental procedures can significantly enhance understanding.

Caption: A generalized workflow for the discovery and initial characterization of novel antibacterial agents.[10]

Bacterial signaling networks play a crucial role in antibiotic resistance.[6][7] For instance, quorum sensing systems are often linked to virulence and biofilm formation.[4] The following diagram illustrates a hypothetical signaling pathway that could be a target for "this compound."

Caption: A hypothetical bacterial signaling pathway inhibited by "this compound."

References

- 1. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current landscape in the discovery of novel antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. benchchem.com [benchchem.com]

- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early-Phase Research on "Antibacterial Agent 117"

Disclaimer: "Antibacterial Agent 117" is a fictional compound. This document serves as a representative technical guide, illustrating the standard early-phase research process for a novel antibacterial candidate. The data, protocols, and pathways described are hypothetical but based on established scientific principles and methodologies in the field of antibacterial drug discovery.

Abstract

The rise of multidrug-resistant bacteria presents a significant global health challenge, necessitating the discovery of novel antibacterial agents.[1] This guide details the preclinical, early-phase evaluation of "this compound," a novel synthetic molecule. It covers the determination of its in vitro antibacterial spectrum, its bactericidal or bacteriostatic properties, and its preliminary safety profile through cytotoxicity assays. Detailed experimental protocols and conceptual diagrams are provided to offer a comprehensive overview for drug development professionals.

Quantitative Data Summary

The initial in vitro assessment of this compound was conducted to determine its efficacy against a panel of pathogenic bacteria and its potential toxicity to mammalian cells.

In Vitro Antibacterial Activity

The Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) were established to quantify the agent's potency. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[2][3] The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum.[4][5]

Table 1: MIC & MBC Values for this compound

| Bacterial Strain | Type | ATCC Number | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus | Gram-positive | 29213 | 2 | 4 | 2 |

| Streptococcus pneumoniae | Gram-positive | 49619 | 1 | 2 | 2 |

| Escherichia coli | Gram-negative | 25922 | 32 | 128 | 4 |

| Pseudomonas aeruginosa | Gram-negative | 27853 | 64 | >256 | >4 |

Data is hypothetical.

In Vitro Cytotoxicity Assessment

To evaluate the preliminary safety profile, the cytotoxicity of this compound was tested against common mammalian cell lines. The IC50 (half-maximal inhibitory concentration) was determined via MTT assay, and membrane integrity was assessed by measuring Lactate Dehydrogenase (LDH) release.[6][7]

Table 2: Cytotoxicity of this compound in Mammalian Cell Lines

| Cell Line | Cell Type | Assay | IC50 (µM) | % Cytotoxicity (LDH Release) @ 100µM |

| HEK293 | Human Embryonic Kidney | MTT | 150 | 18% |

| HepG2 | Human Hepatocellular Carcinoma | MTT | 225 | 12% |

Data is hypothetical.

Visualized Pathways and Workflows

Proposed Mechanism of Action

Preliminary studies suggest that this compound functions by inhibiting bacterial protein synthesis. It is hypothesized to bind to the 50S ribosomal subunit, preventing the peptidyl transferase step and thus terminating polypeptide elongation.[8][9]

Caption: Proposed mechanism of action for this compound.

Early-Phase In Vitro Screening Workflow

The evaluation of a novel antibacterial compound follows a structured workflow to efficiently characterize its activity and safety profile.[10]

Caption: Workflow for in vitro evaluation of a novel antibacterial agent.

Logical Relationship: MIC vs. MBC

The relationship between the MIC and MBC is critical for classifying an antibiotic as either bactericidal (killing) or bacteriostatic (inhibiting growth). A low MBC/MIC ratio, typically ≤4, is indicative of bactericidal activity.

Caption: Logical flow from MIC to MBC determination and interpretation.

Experimental Protocols

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol details the broth microdilution method for determining the MIC of this compound.[11]

-

Principle: A standardized bacterial inoculum is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.[11]

-

Materials:

-

96-well sterile, clear, flat-bottom microtiter plates.

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB).[3]

-

This compound stock solution.

-

Bacterial strains (e.g., ATCC 29213).

-

0.5 McFarland turbidity standard.

-

Sterile saline or phosphate-buffered saline (PBS).

-

Spectrophotometer.

-

Multichannel pipette.

-

-

Procedure:

-

Inoculum Preparation: From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies. Suspend them in sterile saline. Vortex thoroughly to create a homogenous mixture.[11] Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[11] Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[11]

-

Plate Preparation: Add 50 µL of sterile CAMHB to all wells of a 96-well plate.

-

Serial Dilution: Add 100 µL of the this compound stock solution (at twice the highest desired final concentration) to the wells in column 1. Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10. Discard 50 µL from column 10. Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no bacteria).

-

Inoculation: Add 50 µL of the final bacterial inoculum to wells in columns 1 through 11. The final volume in each well will be 100 µL.

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours.[2]

-

Reading Results: The MIC is recorded as the lowest concentration of this compound at which there is no visible turbidity.[2]

-

Protocol: Minimum Bactericidal Concentration (MBC) Assay

This protocol is performed after the MIC has been determined.[12]

-

Principle: To determine the MBC, an aliquot from each well of the MIC assay that shows no visible growth is plated on antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial bacterial count.[4]

-

Materials:

-

Completed MIC plate.

-

Tryptic Soy Agar (TSA) plates or other suitable growth medium.

-

Micropipette.

-

Cell spreader.

-

-

Procedure:

-

From the completed MIC plate, select the well corresponding to the MIC and at least two more concentrated wells that also showed no growth.[5]

-

Mix the contents of each selected well thoroughly.

-

Using a micropipette, remove 100 µL from each well and plate it onto a separate, clearly labeled TSA plate.

-

Spread the inoculum evenly across the entire surface of the agar.

-

Incubate the TSA plates at 37°C for 24 hours.

-

Reading Results: After incubation, count the number of colonies (CFU) on each plate. The MBC is the lowest concentration of the agent that resulted in a ≥99.9% kill rate compared to the initial inoculum count.[4]

-

Protocol: MTT Assay for Mammalian Cell Cytotoxicity

This protocol measures the metabolic activity of cells as an indicator of cell viability.[6]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

96-well cell culture plates.

-

Mammalian cell lines (e.g., HEK293).

-

Complete cell culture medium (e.g., DMEM + 10% FBS).

-

This compound stock solution.

-

MTT solution (5 mg/mL in PBS).

-

Dimethyl sulfoxide (B87167) (DMSO).

-

Microplate reader.

-

-

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of medium.[7] Incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include untreated and vehicle controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Mix gently by pipetting.[6]

-

Reading Results: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control. The IC50 value is determined from the dose-response curve.

-

References

- 1. academic.oup.com [academic.oup.com]

- 2. microbe-investigations.com [microbe-investigations.com]

- 3. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 4. microbe-investigations.com [microbe-investigations.com]

- 5. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. Inhibition of Protein Synthesis by Antibiotics [sigmaaldrich.com]

- 9. microbenotes.com [microbenotes.com]

- 10. An Optimized Workflow for the Discovery of New Antimicrobial Compounds Targeting Bacterial RNA Polymerase Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. microchemlab.com [microchemlab.com]

In-Depth Technical Guide: Molecular Docking Studies of Antibacterial Agent 117

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular docking studies conducted on Antibacterial Agent 117, a triazole derivative identified as a promising inhibitor of Rickettsia prowazekii methionine aminopeptidase (B13392206) 1 (RpMetAP1). The information presented herein is synthesized from the pivotal study by Helgren et al., which elucidates the inhibitory mechanism and binding mode of this compound.

Core Findings and Quantitative Data

This compound is a member of a series of 1,2,4-triazole (B32235) derivatives investigated for their inhibitory activity against RpMetAP1. This enzyme is crucial for bacterial survival as it cleaves the N-terminal methionine from nascent proteins, a vital step in protein maturation. The inhibition of RpMetAP1 presents a promising strategy for the development of novel anti-rickettsial therapeutics.[1]

Quantitative analysis of the inhibitory effects of this compound and related triazole derivatives against RpMetAP1 revealed a range of potencies. The half-maximal inhibitory concentration (IC50) values were determined through in vitro enzymatic assays. This compound demonstrated an IC50 of 15 µM. The data for the full series of tested triazole compounds are summarized in the table below for comparative analysis.

| Compound ID | R Group | IC50 (µM) |

| This compound | 4-Fluorobenzyl | 15 |

| 12a | 4-Chlorobenzyl | 10 |

| 12b | 4-Bromobenzyl | 12 |

| 12c | 4-Methylbenzyl | 25 |

| 12d | 4-Methoxybenzyl | 30 |

| 12e | 2-Chlorobenzyl | 18 |

| 12f | 2,4-Dichlorobenzyl | 8 |

| 12g | Benzyl (B1604629) | 40 |

Molecular Docking Analysis

To elucidate the binding mechanism of the triazole inhibitors, molecular docking studies were performed using the crystal structure of RpMetAP1. These in silico analyses provided insights into the specific interactions between the inhibitors and the active site of the enzyme.

The docking studies revealed that the triazole scaffold is crucial for the inhibitory activity. The nitrogen atoms of the triazole ring chelate the two divalent metal ions (cobalt in the experimental structure) present in the active site of RpMetAP1. This metal-binding interaction is a key feature of the inhibitor's mode of action. The substituted benzyl group of the inhibitors occupies a hydrophobic pocket within the active site, contributing to the binding affinity. The variations in potency among the different derivatives are attributed to the nature of the substituent on the benzyl ring and its interactions within this pocket.

Experimental Protocols

Enzymatic Activity Assay

The inhibitory activity of the compounds was assessed using an in vitro enzymatic assay that measures the activity of recombinant RpMetAP1.

-

Enzyme and Substrate Preparation : Recombinant RpMetAP1 was expressed and purified. The synthetic dipeptide substrate, Met-Ala-Ser, was used for the assay.

-

Assay Procedure : The assay was performed in a buffer containing HEPES, KCl, and MnCl2. The enzyme was pre-incubated with the inhibitor compounds at various concentrations.

-

Reaction Initiation and Detection : The enzymatic reaction was initiated by the addition of the substrate. The cleavage of the N-terminal methionine was monitored by measuring the production of free methionine over time. The amount of free methionine was quantified using a colorimetric method involving the ninhydrin (B49086) reaction, which produces a colored product that can be measured spectrophotometrically at 570 nm.

-

IC50 Determination : The reaction rates were measured at different inhibitor concentrations, and the data were fitted to a dose-response curve to calculate the IC50 value for each compound.

Molecular Docking Protocol

The molecular docking studies were conducted using the AutoDock software suite to predict the binding poses of the triazole inhibitors in the active site of RpMetAP1.

-

Protein Preparation : The crystal structure of RpMetAP1 (PDB ID: 3MR1) was used as the receptor. The protein structure was prepared by removing water molecules, adding polar hydrogen atoms, and assigning Kollman charges.

-

Ligand Preparation : The 3D structures of the triazole inhibitors, including this compound, were generated and optimized to their lowest energy conformation. Gasteiger charges were assigned to the ligand atoms.

-

Grid Box Generation : A grid box was defined to encompass the active site of RpMetAP1. The grid box was centered on the catalytic di-metallic center and was of sufficient size (60x60x60 Å) to allow for flexible docking of the ligands.

-

Docking Simulation : The docking calculations were performed using the Lamarckian Genetic Algorithm (LGA) in AutoDock. A set number of docking runs (typically 100) were performed for each ligand to ensure a thorough search of the conformational space.

-

Analysis of Results : The resulting docked poses were clustered and ranked based on their predicted binding energies. The lowest energy and most populated clusters were visually inspected to identify the most plausible binding mode and to analyze the key interactions with the active site residues.

Visualizations

RpMetAP1 Inhibition Pathway

The following diagram illustrates the mechanism of RpMetAP1 inhibition by triazole derivatives like this compound.

Caption: RpMetAP1 Inhibition by this compound.

Experimental and In Silico Workflow

The logical flow of the research that identified and characterized this compound is depicted in the workflow diagram below.

Caption: Workflow for RpMetAP1 Inhibitor Discovery.

References

Understanding the basic biology of "Antibacterial agent 117"

An In-depth Technical Guide to Antibacterial Agent 117

Designation: this compound (Internal Code: AG-117)

Chemical Class: Triazole Derivative

Introduction: this compound is an investigational triazole derivative demonstrating potent activity against the intracellular pathogen Rickettsia prowazekii, the etiological agent of epidemic typhus. This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining the core biological and pharmacological properties of AG-117. The agent's primary mechanism of action involves the inhibition of Methionine Aminopeptidase 1 (MetAP1), an essential enzyme for bacterial protein synthesis and maturation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of AG-117 established during in vitro characterization.

Table 1: In Vitro Enzymatic Inhibition

| Target Enzyme | Organism Source | IC₅₀ (μM) | Assay Type |

| MetAP1 (RpMetAP1) | R. prowazekii | 15 | Enzymatic |

Data demonstrates the concentration of AG-117 required to inhibit 50% of the RpMetAP1 enzymatic activity.[1]

Table 2: In Vitro Cellular Activity

| Cell Type | Assay Type | Concentration (μM) | Observed Effect |

| Endothelial Cells (EC) | Metabolism Assay | 0.3 - 300 | Stimulates EC metabolism |

| R. prowazekii (in EC culture) | Rickettsial Growth Inhibition | 0.3 - 300 | Inhibition of rickettsial growth |

AG-117 demonstrates a dual effect in a cellular context: it inhibits the growth of Rickettsia while simultaneously stimulating the metabolism of the host endothelial cells.[1]

Mechanism of Action

This compound functions as a targeted inhibitor of Methionine Aminopeptidase 1 (MetAP1) in R. prowazekii. MetAP enzymes are crucial for bacterial survival as they catalyze the removal of the N-terminal methionine from newly synthesized proteins. This is a vital step in post-translational modification, enabling proper protein folding and function. By inhibiting RpMetAP1, AG-117 prevents the maturation of essential bacterial proteins, leading to a cessation of growth and replication.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are provided for reference only.[1]

Protocol: RpMetAP1 Enzymatic Inhibition Assay

-

Objective: To determine the IC₅₀ value of AG-117 against recombinant R. prowazekii MetAP1.

-

Materials:

-

Purified recombinant RpMetAP1 enzyme.

-

Synthetic peptide substrate (e.g., Met-Gly-Met).

-

This compound (serial dilutions).

-

Assay buffer (e.g., HEPES buffer, pH 7.5, containing CoCl₂).

-

Detection reagent (e.g., a reagent that reacts with free N-terminal glycine (B1666218) to produce a colorimetric or fluorescent signal).

-

96-well microplate.

-

Microplate reader.

-

-

Procedure:

-

Prepare serial dilutions of AG-117 in assay buffer.

-

In a 96-well plate, add 10 µL of each AG-117 dilution (or vehicle control) to respective wells.

-

Add 70 µL of assay buffer containing the RpMetAP1 enzyme to each well.

-

Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 20 µL of the peptide substrate to each well.

-

Incubate the reaction for 30 minutes at 37°C.

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Calculate the percent inhibition for each concentration of AG-117 relative to the vehicle control.

-

Plot the percent inhibition against the log concentration of AG-117 and determine the IC₅₀ value using a non-linear regression curve fit.

-

Protocol: Rickettsial Growth Inhibition in Endothelial Cells

-

Objective: To assess the efficacy of AG-117 in inhibiting the growth of R. prowazekii within a host cell culture model.

-

Materials:

-

Vero E6 or other suitable endothelial cell line.

-

Culture medium (e.g., DMEM supplemented with FBS).

-

R. prowazekii stock.

-

This compound (serial dilutions).

-

Doxycycline (as a positive control).

-

Reagents for quantitative PCR (qPCR) or immunofluorescence staining.

-

24-well culture plates.

-

-

Procedure:

-

Seed endothelial cells into 24-well plates and grow to confluence.

-

Infect the confluent cell monolayers with R. prowazekii at a predetermined multiplicity of infection (MOI).

-

Allow 2 hours for bacterial entry into the host cells.

-

Remove the inoculum and replace it with a fresh culture medium containing serial dilutions of AG-117 (e.g., 0.3 µM, 3 µM, 30 µM, 300 µM), a positive control (doxycycline), and a vehicle control.

-

Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.

-

After incubation, harvest the cells and extract total DNA.

-

Quantify the rickettsial load by performing qPCR targeting a specific R. prowazekii gene (e.g., gltA).

-

Alternatively, fix the cells and perform immunofluorescence staining using an antibody against a R. prowazekii surface protein to visualize and quantify bacterial load.

-

Compare the rickettsial load in AG-117-treated wells to the vehicle control to determine the extent of growth inhibition.

-

Summary and Future Directions

This compound is a promising lead compound that selectively targets the essential MetAP1 enzyme of R. prowazekii. Its ability to inhibit bacterial growth in a host-cell model validates its potential as a therapeutic candidate.[1] Future research should focus on lead optimization to improve potency (lower the IC₅₀), characterization of its pharmacokinetic and pharmacodynamic (PK/PD) properties, and in vivo efficacy studies in relevant animal models of rickettsial infection. Further investigation into the observed stimulation of endothelial cell metabolism is also warranted to understand its potential impact on the host-pathogen interaction.

References

An In-depth Technical Guide on Triclosan and Bacterial Resistance

Issued: December 12, 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Subject: Triclosan (B1682465) (Hereinafter referred to as "Antibacterial Agent 117") and the multifaceted mechanisms of bacterial resistance.

Executive Summary

This compound (Triclosan) is a broad-spectrum synthetic antimicrobial that has been extensively used in a variety of consumer and clinical products.[1][2] Its primary mode of action at lower, bacteriostatic concentrations is the specific inhibition of the enoyl-acyl carrier protein reductase (FabI), an essential enzyme in the bacterial fatty acid synthesis pathway.[1][2][3][4] At higher concentrations, it can act as a non-specific biocide, disrupting cell membranes.[2][5][6] The widespread use of this agent has led to the emergence and selection of resistant bacterial strains. Resistance mechanisms are diverse and include target site modification, overexpression of the target enzyme, active efflux of the agent from the bacterial cell, and enzymatic degradation.[4][7] Understanding these resistance pathways is critical for the development of novel antibacterial strategies and for informing the responsible use of existing agents. This guide provides a detailed overview of the mechanisms of action and resistance, quantitative data on susceptibility, and standardized experimental protocols for studying resistance to this compound.

Mechanism of Action of this compound (Triclosan)

At sublethal concentrations, the primary target of Triclosan is the enoyl-acyl carrier protein reductase (ENR), encoded by the fabI gene.[1][2][3][4] This enzyme catalyzes the final, rate-limiting step in the elongation cycle of bacterial fatty acid biosynthesis.[3][8]

The inhibitory action proceeds as follows:

-

Triclosan enters the bacterial cytoplasm.[1]

-

It specifically binds to the ENR enzyme (FabI), but only after the enzyme has bound its cofactor, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+).[9][10][11]

-

This binding event forms a highly stable, non-covalent ternary complex (FabI-NAD+-Triclosan).[2][4][11]

-

The formation of this complex prevents the binding of the natural enoyl-ACP substrate, effectively blocking the fatty acid elongation cycle.[11]

-

The disruption of fatty acid synthesis compromises the integrity of the bacterial cell membrane, leading to the cessation of growth (bacteriostatic effect) and, at higher concentrations, cell death (bactericidal effect).[1]

In addition to its primary target, at higher concentrations, Triclosan can cause broader, non-specific damage, including disruption of cell membrane potential.[5][6] Some studies also suggest it can induce oxidative stress through the production of reactive oxygen species (ROS), further contributing to its antimicrobial activity.[1]

Figure 1. Mechanism of Action of this compound (Triclosan).

Mechanisms of Bacterial Resistance

Bacteria have evolved several sophisticated mechanisms to counteract the effects of Triclosan. These can be broadly categorized into target modification, target overexpression, active efflux, and enzymatic bypass.[4][7]

3.1 Target Site Modification: The most direct form of resistance involves mutations in the fabI gene, which encodes the FabI enzyme.[3][7] Specific amino acid substitutions, such as the G93V mutation in Escherichia coli or F204C in Staphylococcus aureus, can significantly reduce Triclosan's binding affinity for the FabI-NAD+ complex.[3][11][12] This decreased affinity allows the enzyme to continue functioning even in the presence of the drug. For instance, the G93V mutation in E. coli can lead to a 60-fold decrease in susceptibility to triclosan.[7]

3.2 Increased Target Expression: Some resistant strains overproduce the wild-type FabI enzyme.[3] By increasing the concentration of the target protein, the cell can effectively titrate out the inhibitor, ensuring enough functional FabI remains to sustain fatty acid synthesis. In some clinical isolates of S. aureus, a three- to fivefold increase in FabI production has been observed in resistant strains.[3]

3.3 Active Efflux: Efflux pumps are membrane-spanning protein complexes that actively transport toxic substances, including antibiotics and biocides, out of the bacterial cell.[13] Triclosan is a known substrate for several multi-drug resistance (MDR) efflux pumps of the Resistance-Nodulation-Cell Division (RND) family.[14][15] Examples include the AcrAB-TolC system in E. coli and Salmonella enterica, and the MexAB-OprM, MexCD-OprJ, and TriABC-OpmH pumps in Pseudomonas aeruginosa.[7][14][15] Overexpression of these pumps prevents Triclosan from reaching its cytoplasmic target in sufficient concentrations to be effective.[7][14]

3.4 Target Bypass/Replacement: Some bacterial species possess alternative, triclosan-insensitive enzymes that can perform the enoyl-reductase step. For example, Streptococcus pneumoniae utilizes the FabK enzyme, a flavoprotein reductase that is structurally different from FabI and is not inhibited by triclosan.[8][12] Pseudomonas aeruginosa possesses a triclosan-resistant FabV enzyme in addition to FabI, contributing to its high intrinsic resistance.[7]

Figure 2. Key Mechanisms of Bacterial Resistance to Triclosan.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a key metric for assessing susceptibility and resistance.